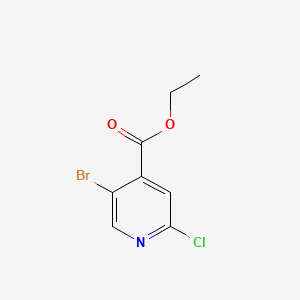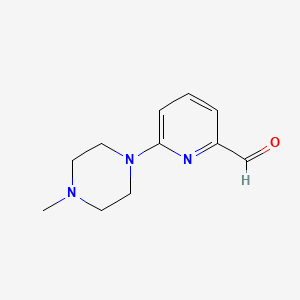![molecular formula C7H8N4 B596879 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-61-0](/img/structure/B596879.png)
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
説明
“6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound with the molecular weight of 148.17 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its potential in diverse structures in agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and similar compounds has been related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” consists of two carbon and three nitrogen atoms, making it readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” are complex and can lead to a variety of products. For example, the reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .科学的研究の応用
Medicinal Chemistry: RORγt Inverse Agonists
This compound exhibits activity as an RORγt inverse agonist . RORγt is a nuclear receptor implicated in the regulation of immune responses, and its modulation is of interest for treating autoimmune diseases. The ability of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine to act on this pathway could lead to new therapeutic agents for conditions like psoriasis or inflammatory bowel disease.
Pharmacology: JAK Inhibitors
The compound also shows promise as an inhibitor of Janus kinases (JAK1 and JAK2) . These enzymes are critical for the signaling of a variety of cytokines and growth factors. Inhibitors of JAKs have therapeutic potential in treating myeloproliferative disorders, rheumatoid arthritis, and certain cancers.
Cardiovascular Therapeutics
In the realm of cardiovascular disorders, derivatives of this compound have been utilized due to their biological activities . Research in this area could lead to the development of novel treatments for hypertension, atherosclerosis, and other cardiovascular diseases.
Antidiabetic Applications
The compound has been associated with the treatment of type 2 diabetes . By modulating biological pathways related to glucose metabolism, it could contribute to the management of blood sugar levels and insulin sensitivity.
Material Sciences: OLED Devices
Beyond biomedical applications, this compound has been used in the design of efficient light-emitting materials for phosphorescent OLED (organic light-emitting diode) devices . Its structural properties may improve the performance and durability of OLEDs, which are used in displays for various electronic devices.
Synthesis Methodology: Microwave-Mediated Reactions
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, demonstrating the compound’s relevance in green chemistry . This approach offers a sustainable pathway for the synthesis of heterocyclic compounds, which are foundational in many pharmaceuticals and agrochemicals.
Cancer Research: Antiproliferative Activities
In cancer research, certain derivatives have shown moderate antiproliferative activities against various cancer cell lines . This suggests potential applications in developing anticancer agents that could inhibit the growth of tumors.
Enzyme Inhibition: CDK2 Inhibitors
Lastly, the compound has been part of the discovery of novel CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells, offering a strategic point of intervention for cancer therapy.
作用機序
Target of Action
The primary targets of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine are enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which are involved in cytokine signaling .
Mode of Action
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine interacts with its targets by acting as an inhibitor . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This results in modulation of the biological processes these enzymes are involved in .
Biochemical Pathways
The inhibition of the aforementioned enzymes affects several biochemical pathways. For instance, inhibiting RORγt can modulate immune responses, while inhibiting PHD-1 can affect cellular responses to hypoxia . Inhibition of JAK1 and JAK2 can disrupt cytokine signaling, which can have wide-ranging effects on immune function and inflammation .
Pharmacokinetics
One study suggests that a similar compound has an oral bioavailability of 51% with high systemic exposure . This suggests that 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine may also have good oral bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine’s action are dependent on the specific target and biological context. For instance, inhibition of RORγt can modulate immune responses, potentially reducing inflammation . Inhibition of JAK1 and JAK2 can disrupt cytokine signaling, potentially affecting cell proliferation and immune responses .
特性
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHBPULNBBLYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712401 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
1239647-61-0 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





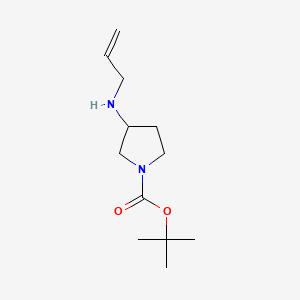

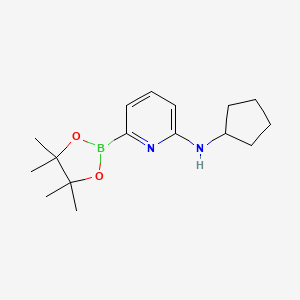
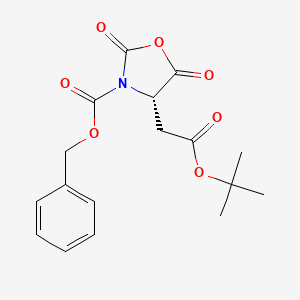
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
